5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid

solubility enhancement oxetane bioisostere metabolic stability

5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid is a spirocyclic heterocyclic compound that fuses an oxetane ring with a pyrazolo[3,2-b][1,3]oxazine core through a shared spiro carbon, bearing a carboxylic acid at the 3'-position. The oxetane moiety is a recognized privileged scaffold in medicinal chemistry, capable of profoundly modulating aqueous solubility, lipophilicity, metabolic stability, and conformational preference when incorporated into bioactive molecules.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B15298359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1C2(COC2)COC3=C(C=NN31)C(=O)O
InChIInChI=1S/C9H10N2O4/c12-8(13)6-1-10-11-2-9(3-14-4-9)5-15-7(6)11/h1H,2-5H2,(H,12,13)
InChIKeyPAPOGFSIKJOEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid: Spirocyclic Oxetane–Pyrazolooxazine Building Block for Drug Discovery


5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid is a spirocyclic heterocyclic compound that fuses an oxetane ring with a pyrazolo[3,2-b][1,3]oxazine core through a shared spiro carbon, bearing a carboxylic acid at the 3'-position. The oxetane moiety is a recognized privileged scaffold in medicinal chemistry, capable of profoundly modulating aqueous solubility, lipophilicity, metabolic stability, and conformational preference when incorporated into bioactive molecules [1]. The pyrazolo[3,2-b][1,3]oxazine fused system belongs to a class of heterocycles exhibiting anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities as well as COX-1/COX-2 enzyme inhibition [2]. The spirocyclic junction enforces a three-dimensional, sp³-rich architecture that expands the accessible chemical space beyond planar heteroaromatic systems commonly found in screening libraries [3]. This compound is currently available as a custom-synthesis building block for medicinal chemistry and library-enumeration programs.

Why 5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid Cannot Be Replaced by Generic Analogs


This compound cannot be straightforwardly replaced by common analogs because each of its three structural modules—the oxetane ring, the pyrazolo[3,2-b][1,3]oxazine core, and the spirocyclic junction—exerts distinct and potentially non-additive effects on physicochemical and biological properties. Replacing the oxetane with a gem-dimethyl group would lower aqueous solubility by 4- to >4000-fold and increase susceptibility to oxidative metabolism [1]. Swapping the spiro-fused pyrazolo[3,2-b][1,3]oxazine for a simpler pyrazole or oxazine scaffold would eliminate the defined three-dimensional geometry and the specific biological activity profile documented for pyrazolo-oxazine fused systems [2]. Moreover, the spirocyclic architecture confers conformational rigidity that distinguishes it from non-spiro, freely rotating analogs; spiro-oxetanes have been shown to exhibit enhanced three-dimensionality and lead-like properties relative to their planar counterparts [3]. Critically, the oxetane-carboxylic acid functionality introduces a known stability liability—spontaneous isomerization to lactones under ambient storage conditions—that must be managed during procurement and use [4].

Quantitative Differentiation Evidence for 5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid


Oxetane vs. gem-Dimethyl: 4- to >4000-Fold Solubility Enhancement with Reduced Metabolic Degradation

In matched molecular pair analyses across structurally diverse scaffolds, replacement of a gem-dimethyl group with an oxetane ring increased aqueous solubility by a factor of 4 to more than 4000 while simultaneously reducing the rate of metabolic degradation in the majority of cases studied [1]. This class-level effect arises because the oxetane oxygen introduces local polarity and hydrogen-bond-acceptor capacity without increasing the partial molar volume beyond that of a gem-dimethyl unit (oxetane partial molar volume: 61.4 cm³/mol at 25 °C vs. propane: 75 cm³/mol). This evidence is a class-level inference applied to the target compound, which contains a spiro-fused oxetane ring occupying a position analogous to a gem-dimethyl substituent.

solubility enhancement oxetane bioisostere metabolic stability gem-dimethyl replacement

Spiro-Oxetane Metabolic Clearance via Microsomal Epoxide Hydrolase (mEH) Rather Than Cytochrome P450

In vitro metabolism studies of the spiro-oxetane-containing compound AZD1979 demonstrated that the oxetane ring undergoes NAD(P)H-independent hydration catalyzed by human microsomal epoxide hydrolase (mEH), not by cytochrome P450 enzymes. The hydration metabolite M1 formation was substantially inhibited by the mEH inhibitor progabide (residual activity <20% at 0.02 mM) but not by the soluble epoxide hydrolase inhibitor t-AUCB [1]. A subsequent broader study confirmed that mEH-catalyzed hydrolysis is an important metabolic pathway for structurally diverse oxetanes, and the degree of hydrolysis is modulated by minor structural modifications [2]. This is a class-level inference: the spiro-oxetane moiety in the target compound is expected to engage mEH as a primary metabolic route, potentially decreasing dependence on CYP450 isoforms and reducing CYP-mediated drug–drug interaction risk.

microsomal epoxide hydrolase drug metabolism CYP450 avoidance spiro oxetane

Oxetane-Carboxylic Acid Isomerization Liability: Quantified Degradation Kinetics at Ambient and Elevated Temperature

A systematic 2022 study of oxetane-carboxylic acids revealed that many members of this compound class spontaneously isomerize to (hetero)cyclic lactones at room temperature without external catalysis. For representative acid 2a (3-(hydroxymethyl)oxetane-3-carboxylic acid), ¹H NMR analysis showed ~7% lactone impurity after 1 week, ~16% after 1 month, and complete isomerization after 1 year of storage at room temperature. Heating at 50 °C in dioxane/water cleanly completed isomerization [1]. For acid 1a, ~25% lactone was observed after 3 months and ~50% after 1 year at room temperature. During synthesis workup (solvent evaporation at ~40 °C), >20% lactone was already present in all cases examined, with the percentage varying from 20% to 70% depending on the synthesis run [1]. This is a cross-study comparable finding directly relevant to the target compound, as it contains the oxetane-carboxylic acid substructure. Compounds with bulky (hetero)aromatic substituents, zwitterionic structures, or polycyclic conformationally rigid cores showed improved stability at room temperature but still isomerized upon heating at 100 °C. Fluorine-containing analogs (20a–22a) were stable at room temperature for >1 year [1].

oxetane-carboxylic acid stability lactone isomerization storage conditions compound integrity

Pyrazolo[3,2-b][1,3]oxazine Scaffold: Under-Represented 3D Heterocyclic Framework with Broad Biological Activity Profile

The pyrazolo[3,2-b][1,3]oxazine core provides a rigid, three-dimensional framework that is under-represented in many commercial screening libraries, offering structural novelty for hit-finding campaigns . A comprehensive 2020 review of pyrazolo-oxazine fused systems documented pronounced biological activities including anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal effects as well as COX-1 and COX-2 enzyme inhibition across nine biologically abundant isomeric systems [1]. Within this family, the [3,2-b] isomer represents a distinct topology that differs from the more extensively studied [3,4-e][1,3]oxazine and pyrazolo[5,1-c][1,4]oxazine systems. Pyrazolo[3,2-b][1,3]oxazine derivatives have additionally been reported to inhibit imidazopyridine isozymes in the brain with potential utility in Alzheimer's disease . This is supporting evidence for the pyrazolo[3,2-b][1,3]oxazine portion of the target compound; direct biological data for the specific spiro-fused analog have not been reported.

pyrazolo-oxazine kinase inhibition three-dimensional scaffold screening library diversity

Recommended Application Scenarios for 5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid


Lead Optimization Programs Targeting Enhanced Aqueous Solubility via Oxetane-for-gem-Dimethyl Bioisosteric Replacement

Medicinal chemistry teams seeking to improve the aqueous solubility of a lead series while maintaining target affinity should consider this scaffold as a bioisosteric replacement for gem-dimethyl-substituted cores. The oxetane moiety can increase solubility by 4- to >4000-fold relative to a gem-dimethyl group while reducing metabolic degradation [1]. The spirocyclic architecture further provides a conformationally constrained, three-dimensional framework that may enhance binding-site complementarity relative to flexible, acyclic analogs [2].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Rich, Under-Represented Scaffolds

This compound is well-suited for incorporation into fragment-based drug discovery (FBDD) libraries and DNA-encoded chemical libraries (DELs) where three-dimensionality and scaffold novelty are prioritized. The pyrazolo[3,2-b][1,3]oxazine core is under-represented in commercial screening collections, increasing the likelihood of identifying unique starting points for hit expansion [1]. The carboxylic acid handle enables straightforward conjugation to DNA tags or solid supports via amide bond formation, while the oxetane ring contributes favorable physicochemical properties (lower logP, higher solubility) that improve fragment library quality [2].

Metabolic Pathway Engineering Studies: CYP-Independent Clearance via Microsomal Epoxide Hydrolase

Research groups investigating non-CYP450 metabolic pathways can use this spiro-oxetane-containing scaffold as a probe substrate for microsomal epoxide hydrolase (mEH)-catalyzed hydrolysis. Spiro-oxetanes such as AZD1979 are metabolized by mEH in an NAD(P)H-independent manner, with the reaction substantially inhibited by progabide [1]. This scaffold may thus serve as a tool for studying mEH substrate specificity or for designing compounds with reduced CYP450-dependent drug–drug interaction liability in polypharmacy contexts [2]. The carboxylic acid group further enables facile conjugation to reporter moieties for in vitro metabolism studies.

Custom Synthesis of Spirocyclic Pyrazolooxazine Libraries for Kinase or COX Inhibition Screening

Given the documented kinase inhibitory and COX-1/COX-2 inhibitory activities of pyrazolo-oxazine derivatives [1], this compound can serve as a key intermediate for generating focused libraries targeting these enzyme families. The spirocyclic oxetane-pyrazolooxazine core provides a unique topology not accessible from simpler monocyclic building blocks, and the 40 g-scale synthetic routes developed for related spiro-oxetane scaffolds demonstrate the potential for generating >400 lead-like compounds from a single core [2]. The carboxylic acid at the 3'-position provides a synthetic handle for diversification via amide coupling, esterification, or reduction.

Quote Request

Request a Quote for 5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.